molecular formula C6H5BrN4O B11881647 2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 163622-52-4

2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11881647
CAS No.: 163622-52-4
M. Wt: 229.03 g/mol
InChI Key: NDMQSTLWRXVUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a brominated pyrrolopyrimidine derivative characterized by:

  • Amino group at position 2.
  • Bromo substituent at position 5.
  • Lactam structure at position 3.

This scaffold is structurally related to bioactive 7-deazapurines, which are known for antiparasitic, antiviral, and anticancer activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c7-2-1-9-4-3(2)5(12)11-6(8)10-4/h1H,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMQSTLWRXVUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185459
Record name 2-Amino-5-bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163622-52-4
Record name 2-Amino-5-bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163622-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolo[2,3-d]pyrimidine Core Construction

The foundational pyrrolo[2,3-d]pyrimidine scaffold is typically derived from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. A high-yielding method involves:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) in toluene at 25°C, followed by incremental heating to 75°C and addition of diisopropylethylamine (DIPEA). This yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 85–90% efficiency when using 3.0 equivalents of POCl₃ and 2.0 equivalents of DIPEA.

  • Protection Strategies : Benzyl or tosyl groups are introduced at the 7-position to prevent undesired side reactions during subsequent functionalization.

Regioselective Bromination at Position 5

Direct Bromination Using Electrophilic Agents

Bromination of the pyrrolopyrimidine core is challenging due to competing reactivity at multiple positions. Key methods include:

  • Phenyltrimethylammonium Tribromide : Adapted from 2-amino-5-bromopyridine synthesis, this reagent facilitates electrophilic aromatic substitution. In chloroform at 25–30°C, bromination occurs preferentially at the 5-position, guided by the electron-donating amino group at position 2. Yields reach 81% after recrystallization.

  • N-Bromosuccinimide (NBS) : Under radical-initiated conditions, NBS in acetonitrile at 60°C selectively brominates the 5-position, though this method requires UV activation and yields are moderate (65–70%).

Directed Bromination via Metal Catalysis

Palladium-mediated C–H activation offers an alternative route:

  • Pd(OAc)₂/CuBr₂ System : In dimethylacetamide (DMAc) at 120°C, this system achieves 5-bromination with 75% yield. The amino group at position 2 acts as a directing group, enhancing regioselectivity.

Introduction of the 2-Amino Group

Nucleophilic Aromatic Substitution

The 2-chloro intermediate undergoes amination via:

  • Ammonia in DMF : Heating at 100°C with aqueous NH₃ (7.0 equivalents) replaces the chloro group with an amino moiety. Yields improve to 88% when using Cs₂CO₃ as a base.

  • Boc-Protected Amines : tert-Butoxycarbonyl (Boc)-protected amines react under Miyaura borylation conditions, followed by deprotection with trifluoroacetic acid (TFA).

One-Pot Synthesis and Scalability

A streamlined one-pot approach combines chlorination, bromination, and amination:

  • Chlorination : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol treated with POCl₃/DIPEA.

  • Bromination : Addition of phenyltrimethylammonium tribromide in situ.

  • Amination : Introduction of NH₃ gas at 50°C.
    This method achieves an overall yield of 72% and reduces purification steps.

Analytical and Optimization Data

Table 1: Comparative Analysis of Bromination Methods

MethodReagentSolventTemp (°C)Yield (%)
Electrophilic SubstitutionPhNMe₃·Br₃CHCl₃2581
Radical BrominationNBSCH₃CN6065
Pd-Catalyzed C–H ActivationPd(OAc)₂/CuBr₂DMAc12075

Table 2: Amination Conditions and Outcomes

SubstrateAmine SourceBaseTemp (°C)Yield (%)
2,5-Dibromo-4-chloroNH₃ (aq)Cs₂CO₃10088
2-Chloro-5-bromoBocNH₂Pd(dba)₂8078

Chemical Reactions Analysis

Nucleophilic Substitution at C5-Bromine

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions, enabling functionalization for drug discovery applications.

Key Examples :

  • Azide Displacement : Reaction with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) produces 5-azido derivatives, useful in "click chemistry" for bioconjugation.

  • Amination : Substitution with primary/secondary amines (e.g., morpholine, aniline derivatives) in acetonitrile at 50–80°C yields 5-amino analogs .

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the pyrimidine ring.

Coupling Reactions

The bromine atom participates in cross-coupling reactions to introduce aryl/heteroaryl groups:

Reaction Type Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Aryl-pyrrolo[2,3-d]pyrimidine70–85%
Buchwald-HartwigPd₂(dba)₃, XPhos, amine5-Aminoalkyl derivatives65–78%

Amino Group Functionalization

The 2-amino group undergoes acylation and alkylation to modulate solubility and target affinity:

Acylation :

  • Reaction with acetyl chloride in pyridine yields N-acetyl derivatives .

  • Pivaloylation (using pivaloyl chloride) protects the amino group during multi-step syntheses .

Alkylation :

  • Treatment with alkyl halides (e.g., benzyl bromide) in DMF produces N-alkylated analogs .

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the pyrrolopyrimidine core undergoes degradation:

  • Acid Hydrolysis (6M HCl, reflux): Cleavage of the pyrimidine ring to form 4-aminopyrrole-3-carboxylic acid derivatives.

  • Base-Mediated Rearrangement (LiOH, THF): Ring expansion to quinazoline analogs .

Biological Activity Correlation

Structural modifications via these reactions enhance pharmacological properties:

  • 5-Aryl Derivatives : Demonstrate improved kinase inhibition (IC₅₀ = 40–204 nM against EGFR/VEGFR2) .

  • 5-Azido Derivatives : Serve as probes for cellular target identification.

Scientific Research Applications

2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound within the pyrrolo[2,3-d]pyrimidine family, characterized by a bromine atom at the 5-position and an amino group at the 2-position. The compound's structure consists of a fused pyrrole and pyrimidine ring system.

Potential Therapeutic Applications

This compound has been investigated as a potential inhibitor of protein kinases, including Janus Kinase 3. These kinases are crucial in signaling pathways related to cell growth and differentiation, making this compound a candidate for therapeutic applications in cancer and autoimmune diseases.

Interactions with Biological Targets

Interaction studies have shown that this compound interacts with various biological targets. The unique combination of the amino and bromo groups in this compound allows for specific interactions with biological targets that may not be present in other similar compounds.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4-oneBromine at position 7Potential kinase inhibitor
6-Bromoimidazo[1,2-a]pyridine-3-carboxamideImidazole ring presentAntimicrobial properties
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneMethyl substitution at position 5Cytotoxic effects on cancer cells
4-Bromo-1H-benzo[d]imidazol-5-amineBenzene ring fused with imidazoleAnticancer activity
6-Bromo-2-methylquinazolin-4(3H)-oneQuinazoline scaffoldAntiviral properties

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference
2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Br (C5), NH₂ (C2) Potential kinase inhibition; enhanced electrophilicity
6-Benzoyl-2-methyl-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CH₃ (C2), Bz (C6), Ph (C5) Antiproliferative (GI₅₀ = 0.029 μM, HeLa)
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 89792-11-0) CH₃ (C2) Reduced hydrogen-bonding capacity
2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Q0K) p-Tolyl (C5), NH₂ (C2) Bulkier C5 group; altered binding kinetics

Key Observations:

  • C5 Bromine vs. C5 Aryl Groups : Bromine’s electron-withdrawing nature increases reactivity compared to aryl groups (e.g., p-tolyl in Q0K), which introduce steric hindrance .
  • C2 Amino vs. C2 Methyl: The amino group enables hydrogen bonding, critical for target engagement, whereas methyl groups prioritize lipophilicity .

Physicochemical Properties

Property 2-Amino-5-bromo-... 7-Deazahypoxanthine (CAS 3680-71-5) 2-Amino-3,7-dihydropyrrolo... (CAS 7355-55-7)
Molecular Weight (g/mol) ~257.05 150.13 166.15
Water Solubility Low (Br increases hydrophobicity) Moderate (lactam polarity) Moderate
Melting Point >300°C (decomposes) >300°C (decomposes) >300°C (decomposes)

Notes:

  • Bromine increases molecular weight by ~80 g/mol compared to non-brominated analogues, reducing solubility but enhancing membrane permeability .
  • High thermal stability (>300°C) is common across this class, facilitating storage and handling .

Biological Activity

2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 4-amino-5-bromopyrrolo[2,3-d]pyrimidine, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

  • Molecular Formula : C6_6H5_5BrN4_4
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 22276-99-9
  • Solubility : Soluble in DMSO (10 mg/mL)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and amination processes. The compound has been derived from various pyrrolo[2,3-d]pyrimidine precursors, which are known for their role in inhibiting key enzymes involved in nucleotide biosynthesis.

Anticancer Properties

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer activity. For instance, a study highlighted the compound's ability to inhibit tumor cell proliferation significantly. The mechanism involves the inhibition of the enzyme GARFTase (glycinamide ribonucleotide formyltransferase), which is crucial for purine biosynthesis. This inhibition leads to a decrease in cell viability in various cancer cell lines, including those expressing folate receptors .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various kinases and enzymes:

  • Fms-like Tyrosine Kinase 3 (FLT3) : It has been identified as a potent inhibitor in acute myelogenous leukemia models .
  • Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have been noted for their inhibitory effects on DHFR, a key enzyme in folate metabolism .

Case Studies

StudyFindings
Demonstrated significant inhibition of tumor cell proliferation via GARFTase inhibition.
Identified as a potent FLT3 inhibitor with potential application in leukemia treatment.
Showed effectiveness in disrupting microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

A common approach involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. For brominated analogs, bromine substitution is typically introduced early via halogenation or via Suzuki coupling in later stages. Acid-mediated cyclization (e.g., HCl in isopropanol) is critical for forming the fused pyrrolo-pyrimidine core . Optimization of reaction time (12–48 hours) and solvent selection (e.g., isopropanol, DMF) significantly impacts yields (27–94%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., bromine at C5, amine at C2) and confirm ring fusion. For example, 1H^1H NMR signals at δ 8.27 (s, H-2) and δ 7.23 (d, H-6) are diagnostic for pyrrolo-pyrimidine systems .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C7_7H6_6BrN4_4O: theoretical 257.97, observed 257.96) .
  • X-ray crystallography : Resolves regiochemistry and confirms bromine placement in crystalline derivatives .

Q. What are its primary biochemical applications in academic research?

This scaffold is a kinase inhibitor precursor, particularly targeting EGFR, VEGFR2, and CDK2. The bromine atom enhances electrophilicity for nucleophilic substitution, enabling covalent binding studies. Researchers use it to probe ATP-binding pockets or design irreversible inhibitors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 5-bromo derivatives to improve regioselectivity?

  • Halogenation control : Use NBS (N-bromosuccinimide) in dry DCM at 0°C to minimize over-bromination .
  • Protecting groups : Boc protection of the C2 amine prevents unwanted side reactions during cyclization .
  • Computational guidance : DFT calculations predict bromine’s electronic effects on reaction intermediates, aiding in solvent and catalyst selection (e.g., Pd-catalyzed cross-coupling for late-stage bromination) .

Q. How to resolve contradictions in reported inhibitory activities of analogs against kinases?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC50_{50} values. Standardize assays using recombinant kinases and homogeneous time-resolved fluorescence (HTRF) .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br) at C5 enhance binding to hydrophobic kinase pockets, but steric clashes may reduce affinity in bulkier analogs. Compare X-ray co-crystal structures of analogs with target kinases .
  • Cellular context : Off-target effects in cell-based assays (e.g., metabolic degradation) vs. in vitro enzymatic assays. Validate using siRNA knockdown controls .

Q. What computational methods are effective for predicting binding modes of 5-bromo derivatives?

  • Molecular docking : Use MOE or AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR). The bromine’s van der Waals radius (~1.85 Å) must align with hydrophobic subpockets .
  • MD simulations : Assess stability of bromine interactions over 100-ns trajectories (AMBER force field). Monitor RMSD changes in the binding site .
  • Free-energy perturbation (FEP) : Quantify bromine’s contribution to binding affinity vs. chloro or methyl substituents .

Q. How to design derivatives for selective kinase targeting?

  • Core modifications : Replace the C4 carbonyl with a thione (e.g., 4-thione analogs) to enhance hydrogen bonding with hinge regions .
  • Substituent tuning : Introduce aryl groups at C7 (e.g., 4-fluorophenyl) via Buchwald-Hartwig coupling to exploit kinase-specific pockets .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the brominated core to E3 ligase ligands (e.g., thalidomide) to induce kinase degradation .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield27–94% (dependent on cyclization time and solvent polarity)
Kinase Inhibition IC50_{50}0.1–10 µM (EGFR); assay-dependent variability up to 5-fold
Computational AccuracyDocking RMSD < 2.0 Å; MD simulations require explicit solvent models
Regioselectivity ControlNBS in DCM at 0°C achieves >90% C5 bromination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.